Superior Affinity via Biotin-Streptavidin Detection
Biotin-D-Glucose leverages the biotin-streptavidin interaction, the strongest known non-covalent biological bond, with a dissociation constant (Kd) of approximately 10⁻¹⁵ M . This affinity is orders of magnitude greater than typical antibody-antigen interactions (Kd ~10⁻⁹ to 10⁻¹² M) or the mere presence of a fluorescent moiety. This ensures near-irreversible binding, enabling stringent washes to reduce background and superior signal-to-noise ratios in pull-down assays, ELISA, and immunohistochemistry [1].
| Evidence Dimension | Binding Affinity (Dissociation Constant, Kd) |
|---|---|
| Target Compound Data | Kd ≈ 10⁻¹⁵ M (biotin-streptavidin) |
| Comparator Or Baseline | Typical high-affinity antibody: Kd 10⁻⁹ to 10⁻¹² M; Fluorescent dye: no comparable binding affinity |
| Quantified Difference | >1,000-fold higher affinity |
| Conditions | In vitro binding assay, standard buffer conditions |
Why This Matters
This ultra-high affinity is critical for isolating low-abundance GLUT proteins or quantifying subtle changes in glucose uptake, where weaker labels would fail to provide sufficient signal or specificity.
- [1] Improved Characterization of the Solution Kinetics and Thermodynamics of Biotin, Biocytin and HABA Binding to Avidin and Streptavidin, bioRxiv, 2018. View Source
